1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with cyclopropane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid in the presence of water.
Scientific Research Applications
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole core but lacks the cyclopropane and sulfonyl chloride groups, resulting in different chemical properties and applications.
5-Methyl-3-phenyl-1H-pyrazol-1-yl derivatives: These compounds also contain a pyrazole ring but differ in their substituents, leading to variations in reactivity and biological activities.
Properties
Molecular Formula |
C10H15ClN2O2S |
---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c1-3-13-9(6-8(2)12-13)7-10(4-5-10)16(11,14)15/h6H,3-5,7H2,1-2H3 |
InChI Key |
IAHHNIQUFPQWAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CC2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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